10H-[1]benzothiolo[3,2-b]indole
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Overview
Description
10H-[1]benzothiolo[3,2-b]indole is a member of indoles.
Scientific Research Applications
Synthesis and Molecular Interactions
- 10H-[1]Benzothieno[3,2-b]indole and its derivatives have been synthesized using various methods, including reductive cyclisation and thermolysis, to study their properties and potential applications (Chippendale, Iddon, & Suschitzky, 1972).
- Molecular associations of 10H-[1]benzo thieno[3,2-b] indole with organic acceptors have been explored, with a focus on weak interactions as observed through UV-Vis and IR techniques. This includes the study of the structure of complexes formed by 10H-[1]benzo thieno[3,2-b] indole (Bocelli, Cardellini, D. Meo, Ricci, Rizzoli, & Tosi, 1990).
Applications in Organic Electronics
- 10H-benzo[4,5]thieno[3,2-b]indole (BTI) has been used to design bipolar host materials for phosphorescent organic light-emitting diodes (PHOLEDs). These materials exhibit high triplet energy and marked thermal stability, important for efficient and stable PHOLEDs (Konidena, Lee, Lee, & Hong, 2019).
- In another study, 10H-benzo[4,5]thieno[3,2-b]indole-based dyes have been synthesized and applied in dye-sensitized solar cells (DSSCs), demonstrating significant improvements in photovoltaic performance due to their planar structure and enhanced charge transport properties (Nitha, Jayadev, Pradhan, Divya, Suresh, John, Soman, & Ajayaghosh, 2020).
Biological Applications
- Certain derivatives of 10H-benzo[4,5]furo[3,2-b]indole have shown potent bladder-selective smooth muscle relaxant properties, indicating potential use in the treatment of urinary incontinence. Electrophysiological studies have demonstrated their mechanism of action through activation of potassium channels (Butera, Antane, Hirth, Lennox, Sheldon, Norton, Warga, & Argentieri, 2001).
properties
Product Name |
10H-[1]benzothiolo[3,2-b]indole |
---|---|
Molecular Formula |
C14H9NS |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
10H-[1]benzothiolo[3,2-b]indole |
InChI |
InChI=1S/C14H9NS/c1-3-7-11-9(5-1)14-13(15-11)10-6-2-4-8-12(10)16-14/h1-8,15H |
InChI Key |
FPQLXWGSGNEDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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